Impact of Positional Isomerism on Melting Point
The substitution site of the bromine atom on the benzophenone core has a direct and quantifiable impact on macroscopic properties. Research comparing mono-bromosubstituted benzophenone isomers found that increasing the distance of the bromine atom from the carbonyl group leads to an increase in the melting point [1]. This confirms that the specific ortho-substitution in 2-Bromo-3'-fluorobenzophenone results in a quantifiably different solid-state behavior compared to its meta- and para-bromo isomers.
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | Not explicitly reported; ortho-bromo isomer. |
| Comparator Or Baseline | meta-bromo and para-bromo benzophenone isomers |
| Quantified Difference | Qualitative trend: Melting point increases as Br moves ortho → meta → para relative to carbonyl. |
| Conditions | Differential Scanning Calorimetry (DSC) on mono-bromosubstituted benzophenone crystals. |
Why This Matters
For solid-formulation or crystallization-based purification, the specific melting point and thermal behavior are critical; using an isomer with a different melting profile will lead to process failure or inconsistent product quality.
- [1] J. Baran, N. A. Davydova, M. Drozd, E. A. Ponezha. The effect of the substitution site on the macroscopic and spectroscopic properties of bromo-substituted benzophenones. Low Temperature Physics 51, 1136–1141 (2025). View Source
